4-Carboxy-Mephedrone Hydrochloride 4-Carboxy-Mephedrone Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18002354
InChI: InChI=1S/C11H13NO3.ClH/c1-7(12-2)10(13)8-3-5-9(6-4-8)11(14)15;/h3-7,12H,1-2H3,(H,14,15);1H
SMILES:
Molecular Formula: C11H14ClNO3
Molecular Weight: 243.68 g/mol

4-Carboxy-Mephedrone Hydrochloride

CAS No.:

Cat. No.: VC18002354

Molecular Formula: C11H14ClNO3

Molecular Weight: 243.68 g/mol

* For research use only. Not for human or veterinary use.

4-Carboxy-Mephedrone Hydrochloride -

Specification

Molecular Formula C11H14ClNO3
Molecular Weight 243.68 g/mol
IUPAC Name 4-[2-(methylamino)propanoyl]benzoic acid;hydrochloride
Standard InChI InChI=1S/C11H13NO3.ClH/c1-7(12-2)10(13)8-3-5-9(6-4-8)11(14)15;/h3-7,12H,1-2H3,(H,14,15);1H
Standard InChI Key IUMNINNRIBRZKU-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)C1=CC=C(C=C1)C(=O)O)NC.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

The systematic IUPAC name for 4-carboxy-mephedrone hydrochloride is 1-(4-carboxyphenyl)-2-(methylamino)propan-1-one hydrochloride. Its molecular formula is C₁₁H₁₃NO₃·HCl, yielding a molar mass of 259.69 g/mol. Structurally, it retains the β-keto-phenethylamine backbone of mephedrone but substitutes the para-methyl group with a carboxylic acid (-COOH). The hydrochloride salt enhances water solubility, a property leveraged in analytical workflows .

Physicochemical Properties

As a zwitterion, 4-carboxy-mephedrone exists in equilibrium between cationic (protonated amine) and anionic (deprotonated carboxylic acid) forms under physiological conditions. Computational analyses predict pKa values of 3.6 for the carboxylic acid group and 8.0 for the secondary amine . This amphiprotic nature complicates extraction and chromatographic separation, necessitating optimized protocols for reliable quantification.

Pharmacokinetics and Metabolic Pathways

Biotransformation of Mephedrone

4-Carboxy-mephedrone arises primarily through hepatic cytochrome P450 2D6 (CYP2D6)-mediated oxidation. The metabolic sequence involves:

  • Hydroxylation: Conversion of the para-methyl group to a hydroxymethyl intermediate.

  • Oxidation: Further oxidation to the carboxylic acid derivative via alcohol dehydrogenase and aldehyde dehydrogenase .

Parallel pathways include N-demethylation (producing nor-mephedrone) and ketone reduction (yielding dihydro-mephedrone), but 4-carboxy-mephedrone dominates metabolite profiles in human plasma and urine .

Excretion Kinetics

Studies using gas chromatography-mass spectrometry (GC-MS) reveal that ~60% of ingested mephedrone undergoes conversion to 4-carboxy-mephedrone, with urinary excretion peaking within 6–12 hours post-administration. The metabolite’s extended detection window (up to 72 hours) makes it invaluable for postmortem toxicology .

Analytical Methodologies for Detection

Sample Preparation Challenges

The zwitterionic nature of 4-carboxy-mephedrone necessitates specialized solid-phase extraction (SPE) protocols. Mixed-mode cationic exchange sorbents (e.g., benzoylsulfonate-modified resins) achieve recoveries of 32.5–41.6% in whole blood, significantly lower than for non-zwitterionic metabolites like nor-mephedrone (71.3–95.2%) . Acidic wash buffers (pH 2.9) protonate the amine group, enhancing retention, but partial deprotonation of the carboxylic acid limits efficiency.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Optimal separation employs a pentafluorophenylpropyl column with a gradient elution of 0.3% formic acid in acetonitrile/water. Key MS/MS parameters include:

ParameterValue
Ionization modeElectrospray (+)
Precursor ion (m/z)208.1 → 146.1 (CE 22V)
Retention time6.8 min

Matrix effects remain a concern, with ion suppression averaging 29% in whole blood due to co-eluting phospholipids . Deuterated internal standards (e.g., mephedrone-d3) partially compensate for variability.

Stability in Biological Matrices

Temperature-Dependent Degradation

Stability studies in sodium fluoride/potassium oxalate-preserved whole blood demonstrate significant degradation at +4°C:

Storage Duration% Loss at +4°C% Loss at -20°C
24 hours12.3 ± 3.15.2 ± 1.8
10 days48.1 ± 4.822.6 ± 6.9

Freezing at -20°C is mandatory for long-term storage, reducing enzymatic hydrolysis and oxidative side reactions .

pH Sensitivity

In urine (pH 5–8), 4-carboxy-mephedrone undergoes decarboxylation to hydroxytolyl-mephedrone at rates exceeding 0.5%/hour. Acidification to pH 2–3 during collection stabilizes the metabolite for up to 30 days .

Pharmacological and Toxicological Implications

Receptor Affinity

While mephedrone acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), 4-carboxy-mephedrone shows negligible affinity for monoamine transporters (IC₅₀ > 10 μM) . This suggests it contributes minimally to psychostimulant effects but may exacerbate oxidative stress via reactive oxygen species (ROS) generation.

Clinical Correlations

Plasma concentrations of 4-carboxy-mephedrone correlate with mephedrone exposure severity:

Clinical ScenarioConcentration Range (μg/L)
Recreational use50–100
Acute intoxication100–500
Fatal overdose>500

Autopsy data implicate the metabolite in multiorgan failure cases, particularly renal tubular acidosis linked to crystalline nephropathy .

Forensic and Regulatory Considerations

Detection in Drug Screening

Conventional immunoassays fail to detect 4-carboxy-mephedrone due to structural dissimilarity from common amphetamines. Confirmatory testing requires LC-MS/MS or high-resolution mass spectrometry (HRMS), with limits of quantification (LOQ) as low as 2 ng/mL in urine .

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